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Compound of Interest

Compound Name: tris-NTA Biotin

CAS No.: 1070867-85-4

Cat. No.: B12053900

Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals optimize

their buffer conditions for experiments involving Tris-NTA Biotin.

Frequently Asked Questions (FAQs)
1. What is Tris-NTA Biotin and how does it work?

Tris-NTA Biotin is a molecule that facilitates the stable, yet reversible, immobilization of

histidine-tagged (His-tagged) proteins.[1][2] It consists of three nitrilotriacetic acid (NTA) groups

complexed with a metal ion (typically Nickel, Ni2+), which provides a high-affinity binding site

for the polyhistidine tag on a recombinant protein.[1][3] The Tris-NTA moiety is conjugated to a

biotin molecule, allowing the entire protein-Tris-NTA complex to be captured by streptavidin-

coated surfaces, such as sensor chips, beads, or plates.[4] This system offers a significant

advantage over conventional mono-NTA chelators, boasting an affinity that can be four orders

of magnitude higher.
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The underlying principle is a two-step binding process. First, the Ni2+-loaded Tris-NTA binds to

the His-tagged protein in solution. Subsequently, this complex is introduced to a streptavidin-

coated surface, where the biotin moiety of the Tris-NTA binds to streptavidin, effectively

immobilizing the protein of interest.

Caption: Workflow for immobilizing a His-tagged protein using Tris-NTA Biotin.

2. Why am I seeing low binding of my His-tagged protein to the Tris-NTA?

Several factors can contribute to poor binding between your His-tagged protein and the Tris-

NTA complex. These include:

Inaccessible His-tag: The polyhistidine tag may be buried within the protein's three-

dimensional structure, preventing it from binding to the Tris-NTA. Consider denaturing

purification if the native structure hides the tag.

Incorrect Buffer pH: The pH of your buffer is critical. For optimal binding, the pH should be

kept near the isoelectric point of the protein, and generally above 7.0 to ensure the histidine

residues are not protonated, which would inhibit their coordination with the nickel ions.

Presence of Chelating or Reducing Agents: Agents like EDTA or DTT can interfere with the

Ni2+ ions. EDTA can strip the nickel from the NTA, while high concentrations of reducing

agents can also disrupt the binding.

High Imidazole Concentration: While low concentrations of imidazole are used to reduce

non-specific binding, excessively high concentrations in your binding buffer will compete with

the His-tag for the Tris-NTA binding sites.

3. How can I reduce non-specific binding in my experiments?

Non-specific binding can be a significant issue. Here are several strategies to mitigate it:

Optimize Imidazole Concentration: Include a low concentration of imidazole (e.g., 10-40 mM)

in your binding and wash buffers. This helps to prevent host cell proteins with exposed

histidines from binding to the NTA.
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Increase Salt Concentration: High salt concentrations (e.g., 300-500 mM NaCl) can reduce

non-specific electrostatic interactions between proteins and the matrix.

Add Detergents or Glycerol: Non-ionic detergents like Tween-20 (up to 0.1%) or glycerol (up

to 20%) can help to disrupt non-specific hydrophobic interactions.

Use Blocking Agents: For streptavidin-based detection, blocking with Bovine Serum Albumin

(BSA) can be effective. Avoid using milk-based blockers as they may contain endogenous

biotin.
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Caption: Strategies to mitigate non-specific binding in Tris-NTA Biotin experiments.
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Potential Cause Recommended Solution

Inaccessible His-tag

Purify the protein under denaturing conditions

(e.g., with 6M Guanidinium-HCl or 8M Urea) to

expose the tag.

Incorrect Buffer pH

Ensure the binding buffer pH is between 7.4 and

8.0. A pH below 7.0 can lead to protonation of

histidine residues, preventing binding.

Presence of Interfering Agents

Avoid chelating agents like EDTA and strong

reducing agents in your buffers. If necessary,

use them at very low concentrations.

High Imidazole Concentration

Keep the imidazole concentration in the binding

buffer low (10-20 mM). If binding is still low,

reduce it further to 1-5 mM.

Protein Degradation
Add protease inhibitors to your lysis buffer to

prevent degradation of your target protein.

High Background or Non-Specific Binding
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Potential Cause Recommended Solution

Ionic Interactions

Increase the NaCl concentration in your binding

and wash buffers to 300-500 mM to reduce

electrostatic interactions.

Hydrophobic Interactions
Add a non-ionic detergent such as 0.1% Tween-

20 or up to 20% glycerol to your buffers.

Insufficient Washing

Increase the volume and/or number of wash

steps to more effectively remove non-

specifically bound proteins.

Contaminating Host Proteins

Increase the imidazole concentration in the

wash buffer (e.g., to 40 mM) to elute weakly

bound contaminants.

Non-specific binding to Streptavidin

Use a blocking agent like BSA (0.1% - 2.0%) in

your buffers. Avoid using milk as it contains

biotin.

Experimental Protocols
Protocol 1: Immobilization of a His-tagged Protein onto
a Streptavidin-coated Surface

Buffer Preparation:

Binding Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 20 mM Imidazole, pH 7.4.

Wash Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 40 mM Imidazole, pH 7.4.

Elution Buffer (for regeneration): 20 mM Sodium Phosphate, 500 mM NaCl, 500 mM

Imidazole, pH 7.4.

Tris-NTA Loading Buffer: 10 mM NiCl2 in water.

Loading Tris-NTA with Nickel:
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Dilute the Tris-NTA Biotin stock to your desired working concentration in the Binding

Buffer.

Add NiCl2 solution to the diluted Tris-NTA Biotin to a final concentration of 5-10 mM.

Incubate for 10-15 minutes at room temperature.

Binding of His-tagged Protein to Tris-NTA Biotin:

Add the Ni2+-loaded Tris-NTA Biotin to your purified His-tagged protein solution at a

suitable molar ratio (optimization may be required, start with a 5 to 10-fold molar excess of

Tris-NTA Biotin).

Incubate for 30-60 minutes at 4°C with gentle agitation.

Immobilization on Streptavidin Surface:

Equilibrate the streptavidin-coated surface (e.g., beads, plate, sensor chip) with Binding

Buffer.

Introduce the protein-Tris-NTA Biotin complex to the streptavidin surface.

Incubate for 30-60 minutes at room temperature to allow for biotin-streptavidin binding.

Washing:

Wash the surface extensively with Wash Buffer to remove unbound protein and

contaminants.

Experimentation:

The immobilized protein is now ready for your downstream application (e.g., surface

plasmon resonance, pull-down assays).

Elution/Regeneration (Optional):

To elute the His-tagged protein, incubate the surface with Elution Buffer. Note that this will

also strip the Ni2+ ions. Alternatively, a buffer containing EDTA can be used for
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regeneration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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